molecular formula C12H9N3O3 B11871914 Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate

Cat. No.: B11871914
M. Wt: 243.22 g/mol
InChI Key: FWGPDBBTRBUUNH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques. These methods utilize automated systems to optimize reaction conditions and maximize yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including phosphodiesterases and kinases . By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antitumor and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

methyl 4-oxo-5H-imidazo[1,2-a]quinoxaline-8-carboxylate

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)7-2-3-8-9(6-7)15-5-4-13-10(15)11(16)14-8/h2-6H,1H3,(H,14,16)

InChI Key

FWGPDBBTRBUUNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C3=NC=CN23

Origin of Product

United States

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